molecular formula C21H25N3O4S B2620488 Ethyl 5-(3-methoxyphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 923164-23-2

Ethyl 5-(3-methoxyphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2620488
CAS No.: 923164-23-2
M. Wt: 415.51
InChI Key: AFLYXMDSYOOMJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(3-methoxyphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a pyrido[2,3-d]pyrimidine derivative characterized by a fused bicyclic core. This compound features a 3-methoxyphenyl substituent at position 5, a methyl group at position 7, a propylthioether moiety at position 2, and an ethyl carboxylate at position 5.

Properties

IUPAC Name

ethyl 5-(3-methoxyphenyl)-7-methyl-4-oxo-2-propylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-5-10-29-21-23-18-17(19(25)24-21)16(13-8-7-9-14(11-13)27-4)15(12(3)22-18)20(26)28-6-2/h7-9,11,16H,5-6,10H2,1-4H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLYXMDSYOOMJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OCC)C3=CC(=CC=C3)OC)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(3-methoxyphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, anticancer properties, and related studies.

The compound has been identified as an enzyme inhibitor , particularly targeting various kinases involved in cell signaling pathways. Its mechanism involves binding to the active sites of these enzymes, thereby inhibiting their activity. This inhibition affects crucial cellular processes such as proliferation and apoptosis , making it a candidate for further pharmacological exploration in cancer therapy.

Anticancer Properties

Preliminary studies indicate that this compound exhibits notable anticancer properties . It has shown effectiveness in inhibiting cell growth across various cancer cell lines. The unique structural features of the compound contribute to its interaction with biological targets, enhancing its potential as an anticancer agent.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Studies : Research has demonstrated that the compound can inhibit the growth of specific cancer cell lines significantly. For instance, a study reported a reduction in cell viability by over 50% at certain concentrations when tested against breast cancer cells.
  • Enzyme Inhibition Studies : The compound's ability to inhibit kinases was assessed using various assays. The results indicated that it could effectively reduce kinase activity by binding to the enzyme's active site. This action was quantified through IC50 values, showing promising potency compared to standard inhibitors.
  • Structural Analysis : The structural characteristics of this compound were analyzed using molecular modeling techniques. These analyses revealed how the molecular structure influences its binding affinity and selectivity towards specific enzymes.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
Methyl 7-methyl-5-(4-methylphenyl)-4-oxoSimilar pyridopyrimidine coreDifferent substitution patterns
Pipemidic acidContains piperazine moietyPrimarily used as an antibacterial agent
ClopidogrelThienopyridine derivativeKnown for antiplatelet activity
TiclopidineRelated thienopyridineUsed in cardiovascular therapy

This comparison highlights the diversity within the pyridopyrimidine family and underscores the unique functional groups present in this compound that may contribute to its distinct biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound belongs to the pyrido[2,3-d]pyrimidine class, distinct from thiazolo[3,2-a]pyrimidines (e.g., Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate) and thieno[2,3-d]pyrimidines (e.g., Ethyl 5-methyl-4-oxo-3-phenyl-2-(propylamino)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate) . Key differences include:

  • Core Heterocycle: Pyrido[2,3-d]pyrimidine vs. thiazolo/thieno-fused systems. The pyrido core lacks a sulfur atom in the fused ring, altering electronic properties compared to thiazolo derivatives.
  • Substituents: The 3-methoxyphenyl group in the target compound contrasts with bromophenyl (e.g., 4-bromo in ), chlorophenyl , or trimethoxybenzylidene groups in analogs. The propylthioether moiety at position 2 differs from thione (C=S) or amino groups in related structures .

Crystallographic Data

Crystal structures of analogs reveal critical conformational trends:

  • Ring Puckering : The pyrimidine ring in thiazolo derivatives adopts a flattened boat conformation with puckering amplitudes (e.g., 0.224 Å deviation for C5 in ). Pyrido-pyrimidines may exhibit distinct puckering due to reduced steric constraints.
  • Intermolecular Interactions : Thiazolo-pyrimidines form C–H···O hydrogen-bonded chains along crystallographic axes , whereas the propylthioether group in the target compound may favor hydrophobic interactions or S···π contacts.
  • Dihedral Angles : Aromatic substituents (e.g., 3-methoxyphenyl) influence planarity; analogs show dihedral angles up to 80.94° between fused and pendant rings .

Substituent Effects

  • Methoxy Groups : Methoxy substituents (e.g., in ) participate in C–H···O hydrogen bonding, stabilizing crystal packing.
  • Thioether vs. Thione : The propylthioether (C–S–C) in the target compound offers greater conformational flexibility compared to rigid thione (C=S) groups in analogs .

Data Tables

Table 1. Structural and Crystallographic Comparison

Compound Class Core Structure Substituents (Position) Space Group Unit Cell Volume (ų) Reference
Pyrido[2,3-d]pyrimidine Pyrido-fused 3-MeOPh (5), PrS (2), COOEt (6) N/A N/A Target
Thiazolo[3,2-a]pyrimidine Thiazole-fused 4-BrPh (5), COOEt (6) N/A N/A
Thiazolo[3,2-a]pyrimidine Thiazole-fused 2,4,6-OMePhCH= (2), COOEt (6) P21/n 2318.1
Thieno[2,3-d]pyrimidine Thiophene-fused Ph (3), PrNH (2), COOEt (6) N/A N/A

Research Findings

  • Conformational Flexibility : The pyrido[2,3-d]pyrimidine core likely exhibits less puckering than thiazolo analogs due to reduced steric hindrance from sulfur-free fused rings .
  • Hydrogen-Bonding Networks : Methoxy and carboxylate groups in analogs drive crystallization via bifurcated C–H···O interactions ; the target compound’s propylthioether may instead engage in van der Waals interactions.
  • Synthetic Accessibility : Thiazolo-pyrimidines are generally synthesized in high yields (~78%) under solvent-free or acidic conditions, suggesting scalable routes for the target compound .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step condensation reactions. For example, refluxing precursors (e.g., substituted pyrimidines, aldehydes) in acetic acid/acetic anhydride mixtures with sodium acetate as a catalyst, followed by recrystallization (e.g., ethyl acetate-ethanol) to isolate the product. Reaction duration (8–10 hours), solvent polarity, and stoichiometric ratios of reagents critically impact yield and purity .

Q. Which spectroscopic and crystallographic techniques are essential for structural validation?

  • X-ray crystallography confirms 3D conformation and bond angles (e.g., puckering of the pyrimidine ring, dihedral angles between aromatic systems) .
  • NMR/IR/MS validate functional groups: 1H^1H NMR identifies proton environments (e.g., methyl, methoxy), while IR confirms carbonyl (C=O, ~1715 cm1^{-1}) and thioether (C-S) stretches. Mass spectrometry verifies molecular weight .

Q. What are the primary pharmacological targets of structurally related pyrido[2,3-d]pyrimidine derivatives?

Analogous compounds exhibit kinase inhibition, antimicrobial, or anticancer activity. For instance, substituents like methoxyphenyl or propylthio groups may enhance binding to ATP pockets in kinases or intercalate DNA .

Advanced Research Questions

Q. How can conflicting data between solution-state NMR and solid-state crystallography be resolved?

Discrepancies (e.g., dynamic conformations in solution vs. static crystal structures) require complementary methods:

  • Variable-temperature NMR to probe rotational barriers.
  • DFT calculations to compare energy minima of observed conformers.
  • Cross-validate with 13C^{13}C NMR chemical shifts and NOE interactions .

Q. What strategies optimize regioselectivity during the synthesis of substituted tetrahydropyrido[2,3-d]pyrimidines?

  • Use directing groups (e.g., methoxy) to control electrophilic substitution.
  • Adjust reaction temperature to favor kinetic vs. thermodynamic products.
  • Employ protecting groups (e.g., Boc) for sensitive functional groups .

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Core modifications: Vary substituents at positions 2 (propylthio), 5 (3-methoxyphenyl), and 7 (methyl) to assess steric/electronic effects.
  • Biological assays: Test analogs against kinase panels or microbial strains. Correlate activity with logP, polar surface area, and steric parameters.
  • Computational modeling: Perform docking studies (e.g., AutoDock) to predict binding affinities .

Q. What purification techniques maximize yield and purity for this compound?

  • Recrystallization: Optimize solvent mixtures (e.g., ethyl acetate:ethanol 3:2) to balance solubility and crystal growth .
  • Column chromatography: Use gradients of hexane/ethyl acetate to separate by-products. Monitor fractions via TLC with UV visualization .

Q. How can computational methods predict reactivity and degradation pathways?

  • DFT calculations: Identify reactive sites (e.g., electrophilic carbonyl groups) and transition states for hydrolysis.
  • MD simulations: Assess stability under physiological conditions (pH 7.4, 37°C) to guide formulation studies .

Data Contradiction Analysis

Q. How to address inconsistencies in biological activity between in vitro and cell-based assays?

  • Evaluate membrane permeability (e.g., PAMPA assay) and metabolic stability (e.g., liver microsome studies).
  • Use fluorescent tagging (e.g., BODIPY) to track cellular uptake and sublocalization .

Q. What experimental controls are critical when interpreting enzyme inhibition data?

  • Include positive controls (e.g., staurosporine for kinases) and vehicle controls (DMSO).
  • Validate target engagement via SPR or thermal shift assays .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters

ParameterValue (from )
Space groupP1
Dihedral angle (thiazole vs. benzene)80.94(7)°
Hydrogen bonds (C–H···O)Chain formation along c-axis

Q. Table 2: Synthetic Optimization Variables

VariableImpact
Reflux time>10 hours increases by-products
NaOAc concentrationExcess catalyst reduces yield
Solvent polarityHigher polarity improves recrystallization

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.